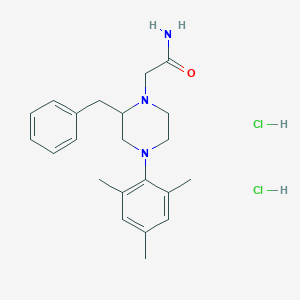
4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine involves reactions such as the coupling of thiadiazole derivatives with different substituents to introduce the methoxyphenyl group. For example, the reaction between 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine and mercaptoacetic acid leads to the formation of complex thiadiazole derivatives showcasing the intricacies of synthesizing thiadiazole compounds with specific functional groups (Li-he Yin et al., 2008).
Molecular Structure Analysis
The molecular structure of these compounds reveals significant aspects such as conformation, dihedral angles, and intermolecular interactions. The 4-methoxyphenyl ring is almost perpendicular to the thiadiazole ring, indicating a distinct spatial arrangement that affects the compound's reactivity and properties. Crystallographic studies provide insights into the hydrogen bonding patterns, showcasing how these interactions contribute to the stability and structure of the compounds (Rong Wan et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine derivatives include amidation, esterification, and coupling reactions, which are crucial for modifying the compound's chemical properties for various applications. These reactions facilitate the introduction of different functional groups, significantly altering the compound's reactivity and interaction with other molecules. The synthesis of thiadiazole derivatives through these reactions illustrates the compound's versatility in chemical synthesis (Zhang Xiu-huan, 2008).
Physical Properties Analysis
The physical properties of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine and its derivatives, such as solubility, melting point, and crystal structure, are closely related to its molecular structure. The orientation of functional groups and the crystal packing significantly influence these properties, which are crucial for the compound's application in material science and pharmaceuticals. The crystallographic analysis reveals how molecular interactions, such as hydrogen bonding and π-π stacking, affect the compound's physical properties (Mao-Jing Wu, 2013).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including reactivity, stability, and interaction with other molecules, are influenced by the structural configuration and the presence of substituents like the methoxyphenyl group. Studies on the synthesis and characterization of these compounds provide valuable insights into their chemical behavior, showcasing their potential for various applications in chemistry and biology. The intricate balance between the thiadiazole core and substituent groups plays a crucial role in determining the compound's chemical properties and its utility in synthesis and application domains (T. Yakantham et al., 2019).
Applications De Recherche Scientifique
Structural and Synthesis Studies
Synthesis and Structural Analysis : The compound has been utilized in the synthesis of various derivatives, demonstrating its potential as a building block in chemical synthesis. For instance, it has been involved in the formation of compounds like 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, which exhibit unique structural characteristics (Li-he Yin et al., 2008).
Influence on Crystal Structure : The compound plays a role in influencing the crystal structure of derivatives, as seen in compounds like N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide, where intermolecular hydrogen bonds contribute to the overall crystal configuration (Rong Wan et al., 2006).
Biological and Medicinal Applications
Antiproliferative and Antimicrobial Properties : Some derivatives of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine have been studied for their biological activities. For example, Schiff bases derived from this compound have shown DNA protective abilities and antimicrobial activities, indicating potential applications in pharmacology and medicine (M. Gür et al., 2020).
Potential Antitumor and Antitubercular Activities : Derivatives have been explored for their antitumor and antitubercular properties. Certain synthesized compounds showed significant in vitro activities against cancer cell lines, suggesting potential therapeutic applications in cancer treatment (D. Chandra Sekhar et al., 2019).
Other Applications
Corrosion Inhibition : Thiadiazole derivatives, including those related to 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine, have been used as corrosion inhibitors for metals in acidic environments, demonstrating the compound's utility in materials science (Yongming Tang et al., 2009).
Fluorescence Properties in Aromatic Halides : The compound has been used in the synthesis of aromatic halides with interesting fluorescence properties, indicating potential use in optical and electronic applications (Juan Li et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds such as 4-methoxyamphetamine have been reported to act as potent and selective serotonin releasing agents, binding to alpha receptors to mediate their effects .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets and cause changes at the molecular level . For instance, 4-Methoxyamphetamine, a related compound, acts as a potent and selective serotonin releasing agent and binds to alpha receptors to mediate its effects .
Biochemical Pathways
For instance, Benzimidazole derivatives have been reported to suppress oxidative stress and inflammatory markers .
Pharmacokinetics
For example, a study on N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and its derivatives showed that all tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .
Result of Action
For instance, Benzimidazole derivatives have been shown to ameliorate Methotrexate-Induced Intestinal Mucositis by suppressing oxidative stress and inflammatory markers .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)thiadiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-9(10)14-12-11-8/h2-5H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWWXFVMCYHRCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381532 |
Source


|
| Record name | 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine | |
CAS RN |
115842-95-0 |
Source


|
| Record name | 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)

![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)
![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)




![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)




